molecular formula C25H39NO8 B12918214 3-(1-Hexyl-3-propyl-3-pyrrolidinyl)phenol citrate CAS No. 37627-58-0

3-(1-Hexyl-3-propyl-3-pyrrolidinyl)phenol citrate

Cat. No.: B12918214
CAS No.: 37627-58-0
M. Wt: 481.6 g/mol
InChI Key: YOKSGXJDZBLKGL-UHFFFAOYSA-N
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Description

3-(1-Hexyl-3-propyl-3-pyrrolidinyl)phenol citrate is a chemical compound that belongs to the class of phenolic compounds It is characterized by the presence of a pyrrolidine ring attached to a phenol group, with hexyl and propyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hexyl-3-propyl-3-pyrrolidinyl)phenol citrate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as an amine and an alkyl halide.

    Attachment of Hexyl and Propyl Groups: The hexyl and propyl groups are introduced through alkylation reactions using appropriate alkylating agents.

    Phenol Group Introduction: The phenol group is introduced through a substitution reaction, where a suitable phenol derivative reacts with the pyrrolidine intermediate.

    Formation of Citrate Salt: The final step involves the reaction of the synthesized 3-(1-Hexyl-3-propyl-3-pyrrolidinyl)phenol with citric acid to form the citrate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1-Hexyl-3-propyl-3-pyrrolidinyl)phenol citrate undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrrolidine ring, leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Reduced pyrrolidine derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

3-(1-Hexyl-3-propyl-3-pyrrolidinyl)phenol citrate has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Hexyl-3-propyl-3-pyrrolidinyl)phenol citrate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including oxidative stress response and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Butyl-3-propyl-3-pyrrolidinyl)phenol
  • 3-(1-Methyl-3-propyl-3-pyrrolidinyl)phenyl acetate

Uniqueness

3-(1-Hexyl-3-propyl-3-pyrrolidinyl)phenol citrate is unique due to its specific substituents (hexyl and propyl groups) and the presence of the citrate salt. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

37627-58-0

Molecular Formula

C25H39NO8

Molecular Weight

481.6 g/mol

IUPAC Name

3-(1-hexyl-3-propylpyrrolidin-3-yl)phenol;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C19H31NO.C6H8O7/c1-3-5-6-7-13-20-14-12-19(16-20,11-4-2)17-9-8-10-18(21)15-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-10,15,21H,3-7,11-14,16H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

YOKSGXJDZBLKGL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1CCC(C1)(CCC)C2=CC(=CC=C2)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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